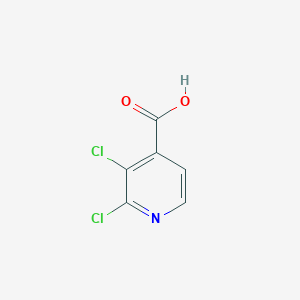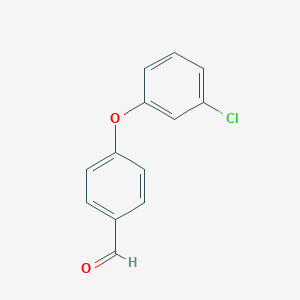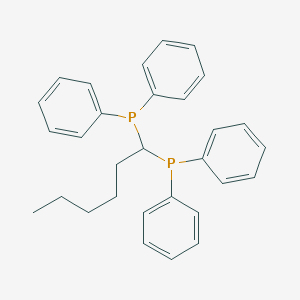
1-Diphenylphosphanylhexyl(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diphenylphosphanylhexyl(diphenyl)phosphane, also known as 1,6-Bis(diphenylphosphino)hexane, is an organophosphorus compound with the molecular formula C30H32P2. This compound is characterized by the presence of two diphenylphosphino groups attached to a hexane backbone. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .
Preparation Methods
1-Diphenylphosphanylhexyl(diphenyl)phosphane can be synthesized through several synthetic routes. One common method involves the reaction of hexane-1,6-diylbis(diphenylphosphine) with appropriate reagents under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The compound is often purified by recrystallization from suitable solvents .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
1-Diphenylphosphanylhexyl(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Coordination: It forms stable complexes with transition metals, which are often used in catalytic processes.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Diphenylphosphanylhexyl(diphenyl)phosphane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Diphenylphosphanylhexyl(diphenyl)phosphane primarily involves its role as a ligand. The compound coordinates with transition metals through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and polymerization. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
1-Diphenylphosphanylhexyl(diphenyl)phosphane can be compared with other similar diphosphine ligands, such as:
1,2-Bis(diphenylphosphino)ethane (DPPE): A shorter-chain diphosphine ligand with similar coordination properties but different steric and electronic effects.
1,3-Bis(diphenylphosphino)propane (DPPP): Another diphosphine ligand with a three-carbon backbone, offering different spatial arrangements for metal coordination.
1,4-Bis(diphenylphosphino)butane (DPPB): A four-carbon backbone diphosphine ligand with properties intermediate between DPPE and this compound.
The uniqueness of this compound lies in its six-carbon backbone, which provides a balance between flexibility and rigidity, making it suitable for forming stable metal complexes with specific geometries .
Properties
IUPAC Name |
1-diphenylphosphanylhexyl(diphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1-2-3-8-25-30(31(26-17-9-4-10-18-26)27-19-11-5-12-20-27)32(28-21-13-6-14-22-28)29-23-15-7-16-24-29/h4-7,9-24,30H,2-3,8,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUOYBPNRZNRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
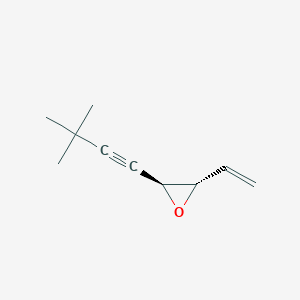
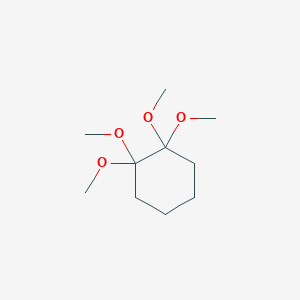
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)
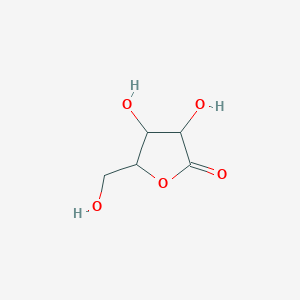
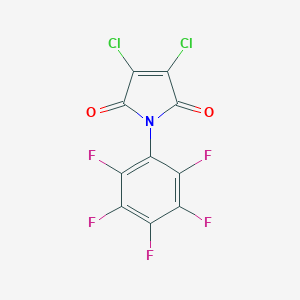
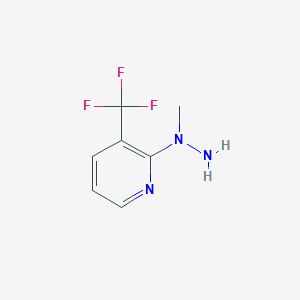
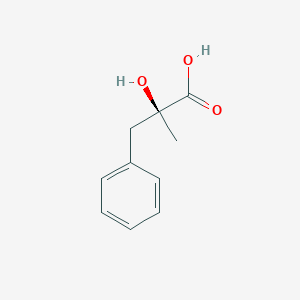
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)

